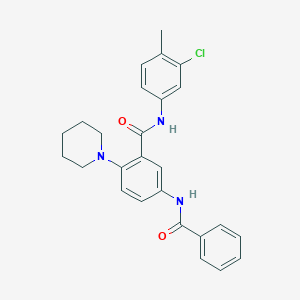![molecular formula C20H20BrN3O2 B4665074 1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4665074.png)
1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is a chemical compound that has been used in scientific research for various purposes. This compound is also known as BRL-15572 and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione is not fully understood. However, it has been reported to act as a selective antagonist of the serotonin 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and sleep. It has also been reported to have a moderate affinity for the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been reported to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models. It has also been reported to decrease food intake and body weight in rodents. In addition, it has been shown to reduce drug-seeking behavior in animals trained to self-administer cocaine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in lab experiments include its selectivity for the serotonin 5-HT2C receptor and its potential therapeutic applications. However, its limitations include its moderate affinity for the dopamine D2 receptor and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione. These include further research on its mechanism of action, its potential therapeutic applications, and its use in the treatment of drug addiction and withdrawal symptoms. In addition, there is a need for the development of more selective and potent compounds that target the serotonin 5-HT2C receptor.
Aplicaciones Científicas De Investigación
1-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione has been used in various scientific research studies. It has been reported to have potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[[4-[(2-bromophenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-17-7-3-1-5-15(17)13-22-9-11-23(12-10-22)14-24-18-8-4-2-6-16(18)19(25)20(24)26/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWGXBSHYWJSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4665004.png)
![N-[2-(4-ethylphenoxy)ethyl]-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4665016.png)
![3-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4665021.png)
![5-(butylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4665025.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-phenylquinoline](/img/structure/B4665032.png)

![(1,3-benzodioxol-5-ylmethyl){[5-(2-chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4665055.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4665057.png)
![ethyl 4-ethyl-2-({[(3-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4665067.png)
![2-cyano-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B4665071.png)
![4-chloro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4665077.png)
